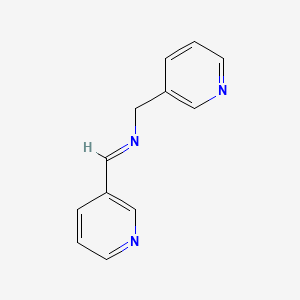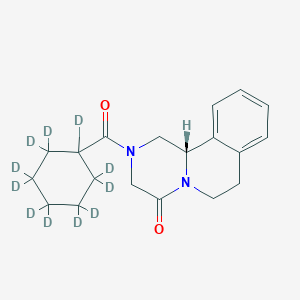
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four 3-methoxyphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are macrocyclic compounds that play crucial roles in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin typically involves the condensation of pyrrole with 3-methoxybenzaldehyde under acidic conditions. The reaction is carried out in the presence of a solvent such as propionic acid or acetic acid, and the mixture is heated to promote the formation of the porphyrin ring. The product is then purified using chromatographic techniques to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metalloporphyrin complexes.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and dichlorodicyanoquinone.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Metalloporphyrin complexes.
Reduction: Reduced porphyrin derivatives.
Substitution: Substituted porphyrin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetra(3-methoxyphenyl)porphyrin involves its ability to form complexes with metal ions. These metalloporphyrin complexes can participate in various catalytic and photochemical processes. The porphyrin ring’s conjugated system allows for efficient electron transfer, making it an effective photosensitizer in photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetra(4-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(2-methoxyphenyl)porphyrin
- 5,10,15,20-Tetra(4-chlorophenyl)porphyrin
Uniqueness
5,10,15,20-Tetra(3-methoxyphenyl)porphyrin is unique due to the position of the methoxy groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other methoxy-substituted porphyrins. The meta position of the methoxy groups can lead to different coordination behavior with metal ions compared to para or ortho positions.
Propiedades
Fórmula molecular |
C48H38N4O4 |
|---|---|
Peso molecular |
734.8 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(3-methoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4O4/c1-53-33-13-5-9-29(25-33)45-37-17-19-39(49-37)46(30-10-6-14-34(26-30)54-2)41-21-23-43(51-41)48(32-12-8-16-36(28-32)56-4)44-24-22-42(52-44)47(40-20-18-38(45)50-40)31-11-7-15-35(27-31)55-3/h5-28,49,52H,1-4H3 |
Clave InChI |
DNMOKGCCGNYHJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OC)C8=CC(=CC=C8)OC)C=C4)C9=CC(=CC=C9)OC)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)




![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)



![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)
